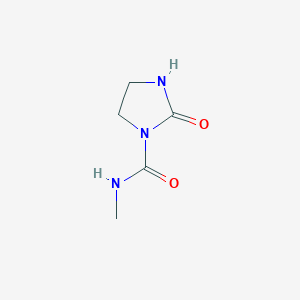

n-Methyl-2-oxoimidazolidine-1-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

16813-32-4 |

|---|---|

Molecular Formula |

C5H9N3O2 |

Molecular Weight |

143.14 g/mol |

IUPAC Name |

N-methyl-2-oxoimidazolidine-1-carboxamide |

InChI |

InChI=1S/C5H9N3O2/c1-6-4(9)8-3-2-7-5(8)10/h2-3H2,1H3,(H,6,9)(H,7,10) |

InChI Key |

NOTGHZFZBWUSIK-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)N1CCNC1=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Methyl 2 Oxoimidazolidine 1 Carboxamide and Its Derivatives

Established Synthetic Routes to 2-Oxoimidazolidine-1-carboxamides

The construction of the 2-oxoimidazolidine-1-carboxamide (B8768731) scaffold is typically achieved through sequential or convergent strategies that first establish the cyclic urea (B33335) core, followed by substitution at the nitrogen atoms.

The 2-oxoimidazolidine ring, also known as a cyclic urea or ethyleneurea, is a fundamental heterocyclic motif. Its synthesis is well-established and generally involves the reaction of a 1,2-diamine with a carbonyl-donating reagent. Common methods include the reaction of ethylenediamine with urea, phosgene (B1210022), or phosgene equivalents like triphosgene or carbonyldiimidazole (CDI). The choice of reagent can influence reaction conditions and yields. For instance, the use of urea is a classical approach involving heating with the diamine, while phosgene and its derivatives often allow for milder reaction conditions but require careful handling due to their toxicity.

More recent and environmentally conscious methods aim to avoid hazardous reagents. For example, the oxidative carbonylation of diamines has been explored as an alternative route. Substituted 1,2-diamines can be used to generate corresponding substituted 2-oxoimidazolidine rings, which serves as a key strategy for introducing diversity into the final products.

Once the 2-oxoimidazolidine ring is formed, the 1-carboxamide (B11826670) group can be introduced. This is typically accomplished through N-acylation of one of the ring's secondary amine functionalities. A common method involves reacting the 2-oxoimidazolidine with an isocyanate (R-N=C=O). This reaction is often highly efficient and proceeds by the nucleophilic attack of the imidazolidine (B613845) nitrogen onto the electrophilic carbon of the isocyanate, directly forming the N-carboxamide linkage.

Alternatively, carbamoyl chlorides can be employed as acylating agents in the presence of a base to neutralize the HCl byproduct. The functionalization of the carboxamide moiety itself can be achieved by selecting appropriately substituted isocyanates or by further modification of a primary carboxamide group. For example, a terminal carboxamide (where R=H) could be further alkylated or arylated.

| Reagent | Conditions | Product | Notes |

| Phenyl Isocyanate | DME, 180 °C, Microwave | Fused triazinobenzoxazole | Example of ring closure carbonylation. researchgate.net |

| Ethyl Acetoacetate | Anhydrous FeCl₃, Ultrasonication | 7-Hydroxy-4-methyl-2H-chromen-2-one | Green synthesis approach for related heterocycles. nih.gov |

This table is interactive. Users can sort and filter the data.

To synthesize the target compound, n-Methyl-2-oxoimidazolidine-1-carboxamide, a methyl group must be introduced onto the remaining nitrogen of the imidazolidine core. Standard N-alkylation protocols are effective for this transformation. The reaction typically involves deprotonation of the N-H group with a suitable base, followed by reaction with an alkylating agent. nih.govresearchgate.net The choice of base and solvent is critical for achieving high yields and preventing side reactions.

Commonly used systems include sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), or potassium hydroxide (B78521) (KOH) impregnated on alumina for milder conditions. ciac.jl.cn The alkylating agent for the target molecule would be a methyl source, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄). The order of operations—methylation followed by carboxamide formation or vice versa—can be strategically chosen based on the reactivity of the intermediates and the desired final product. N-alkylation of related imidazole (B134444) systems has been shown to be effective, with antibacterial effects of 1-alkylimidazole derivatives increasing as the number of carbons in the alkyl chain increases up to nine. nih.gov

| Base/Solvent System | Alkylating Agent | Substrate Class | Typical Yield | Reference Principle |

| NaH / THF | Propargyl bromide | Protected Neuraminic Acid | Good | O-alkylation, applicable principle for N-alkylation. nih.gov |

| KOH / Al₂O₃ | Alkyl halides | Imidazole | Good | Mild conditions for N-alkylation. ciac.jl.cn |

| Base | Ketonic Mannich bases | Benzimidazole | Excellent | N-alkylation with more complex electrophiles. researchgate.net |

This table is interactive. Users can sort and filter the data.

Stereoselective Synthesis and Chiral Control in Oxoimidazolidine Systems

While this compound itself is achiral, derivatives of the 2-oxoimidazolidine core are pivotal in asymmetric synthesis, often serving as chiral auxiliaries to control the stereochemical outcome of reactions.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct a subsequent stereoselective reaction. wikipedia.org Chiral 2-imidazolidinones, derived from enantiomerically pure amino acids or other chiral pool starting materials, have proven to be excellent chiral auxiliaries. researchgate.net They offer high levels of asymmetric induction and are often more stable to ring-opening reactions than the related and widely used Evans' oxazolidinone auxiliaries. researchgate.netwilliams.edusigmaaldrich.com

A prominent example is 2-oxoimidazolidine-4-carboxylate, which can be prepared from amino acids. This auxiliary is used to control the stereochemistry of alkylation, amination, and other bond-forming reactions at a position alpha to a carbonyl group attached to the ring nitrogen. For instance, acylation of the auxiliary followed by enolization and reaction with an electrophile results in the formation of a new stereocenter with high diastereoselectivity. The steric bulk of the auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face. After the reaction, the auxiliary can be cleaved under mild conditions and recovered for reuse.

Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the conversion of a racemic starting material into a single enantiomer of a product with a theoretical yield of up to 100%. princeton.edu This is achieved by combining a kinetic resolution (where one enantiomer reacts faster than the other) with in-situ racemization of the starting material. princeton.edu

The 2-oxoimidazolidine-4-carboxylate framework has been successfully employed as a chiral auxiliary in DKR processes. acs.orgacs.org In a typical application, a racemic α-haloacyl derivative is attached to the chiral 2-oxoimidazolidine auxiliary. In the presence of a nucleophile, one diastereomer reacts significantly faster than the other. Simultaneously, the slower-reacting diastereomer can epimerize at the α-carbon under the reaction conditions, constantly replenishing the faster-reacting diastereomer. This dynamic process funnels the entire racemic starting material into a single, highly diastereomerically enriched product. scribd.comresearchgate.net This technique has been effectively used for the stereospecific synthesis of α-amino acid derivatives. acs.orgresearchgate.net

| Technique | Auxiliary/System | Nucleophile | Diastereomeric Excess (d.e.) | Key Feature |

| Dynamic Kinetic Resolution | tert-butyl (4S)-l-methyl-3-(2-bromopropionyl)-2-oxoimidazolidine-4-carboxylate | Sodium dimethyl malonate | 88% | Highly stereoselective C-C bond formation. scribd.com |

| Dynamic Kinetic Resolution | α-haloacyl imidazolidinones | Nitrogen and Carbon nucleophiles | up to 100% | Unusual dichotomy of diastereoselection observed. researchgate.net |

| Stereospecific Amination (DKR) | 2-Oxoimidazolidine-4-carboxylate | Amines | High | Novel application for stereospecific amination. acs.org |

This table is interactive. Users can sort and filter the data.

Mechanistic Investigations of Synthesis Reactions

The formation of the 2-oxoimidazolidine core, a key structural feature of this compound, can proceed through several mechanistic pathways. The specific mechanism is often dictated by the choice of starting materials and reagents.

One plausible mechanism for the formation of a related compound, (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, involves the reaction of (S)-2-amino-3-(methylamino)propionic acid with a carbonyl source like phosgene (COCl₂) in the presence of a base such as sodium bicarbonate. mdpi.comresearchgate.net The reaction is initiated by the nucleophilic attack of the more reactive secondary amine on the electrophilic carbonyl carbon of phosgene. This is followed by an intramolecular cyclization, where the primary amino group attacks the newly formed acyl chloride intermediate, leading to the formation of the five-membered ring. The final step involves the elimination of hydrogen chloride to yield the stable 2-oxoimidazolidine ring system.

In more general syntheses of 2-imidazolidinones, catalytic hydroamination of unsaturated ureas represents another important mechanistic route. mdpi.com This approach involves the intramolecular nucleophilic addition of a nitrogen atom to a carbon-carbon unsaturated bond within the urea substrate. mdpi.com The reaction is often catalyzed by transition metals and is thermodynamically favorable, although it can have kinetic barriers due to electrostatic repulsion between the nucleophile and the π-electrons of the unsaturated bond. mdpi.com

Furthermore, the direct incorporation of a carbonyl group into 1,2-diamines is a common strategy for synthesizing the imidazolidin-2-one core. mdpi.com This can be achieved using various carbonylating agents. For instance, the oxidative carbonylation of N,N'-dialkylethylenediamines with carbon monoxide and an oxidant in the presence of a selenium catalyst is believed to proceed through a selenocarbamate intermediate. mdpi.com Alternatively, the use of carbon dioxide with aliphatic 1,2-diamines, catalyzed by ceria (CeO₂), is proposed to involve the formation of a carbamate (B1207046) on the catalyst surface, followed by decarboxylation and intramolecular nucleophilic attack to form the ring. mdpi.com

Aza-Heck reactions have also been employed for the synthesis of imidazolidin-2-ones from N-allylic, N'-phenoxy ureas, utilizing a palladium catalyst. mdpi.com This method allows for the formation of imidazolidin-2-ones with an exocyclic double bond.

| Reaction Type | Key Intermediates | Catalyst/Reagent | Plausible Mechanism |

| Phosgene-mediated cyclization | Acyl chloride | Phosgene, Base | Nucleophilic attack, intramolecular cyclization, elimination |

| Catalytic Hydroamination | Metal-N complex | Transition Metal | Nucleophilic addition of N-H across a C=C bond |

| Oxidative Carbonylation | Selenocarbamate | Se, CO, O₂ | CO insertion into Se-N bond, cyclization |

| CO₂ Incorporation | Surface-bound carbamate | CeO₂ | Carbamate formation, decarboxylation, intramolecular attack |

| Aza-Heck Reaction | Palladium-allyl complex | Palladium(II) | Oxidative addition, migratory insertion, β-hydride elimination |

Strategies for Derivatization and Functional Group Interconversion

The derivatization of the this compound scaffold is crucial for modulating its physicochemical properties and biological activity. Key strategies focus on modifications at the N1 and N3 positions of the imidazolidinone ring, as well as transformations of the carboxamide group.

N-Acylation: A common derivatization strategy involves the acylation of the N3 position of the 2-oxoimidazolidine ring. For instance, (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid esters can be reacted with acyl chlorides, such as 2-bromopropionic acid chloride, in the presence of a strong base like potassium t-butoxide. This reaction introduces a new acyl group at the N3 position, providing a handle for further functionalization.

N-Alkylation: The N3 position can also be a target for alkylation reactions. While direct alkylation might be challenging, indirect methods involving reductive amination with an appropriate aldehyde or ketone, followed by cyclization, can be employed to introduce diverse alkyl substituents.

Functional Group Interconversion of the Carboxamide: The carboxamide group at the N1 position offers a versatile site for chemical modification.

Hydrolysis: The carboxamide can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This transformation is useful for introducing a different functional group or for coupling with other molecules.

Reduction: The carboxamide can be reduced to the corresponding amine using strong reducing agents like lithium aluminum hydride. This provides access to a different class of derivatives with altered electronic and steric properties.

Dehydration: Dehydration of the primary carboxamide can yield a nitrile functionality, which can then be subjected to a wide range of transformations common to nitriles.

Molecular Structure Elucidation and Spectroscopic Characterization

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: This technique provides information about the number of different types of protons, their electronic environment, and their connectivity to neighboring protons. For n-Methyl-2-oxoimidazolidine-1-carboxamide, one would expect to see distinct signals for the N-methyl protons, the methylene (B1212753) protons of the imidazolidinone ring, and the amide protons. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would be key to confirming the structure.

¹³C NMR: This method detects the carbon atoms in the molecule, providing information on the number of unique carbon environments. One would anticipate signals corresponding to the methyl carbon, the two methylene carbons in the ring, the urea-like carbonyl carbon, and the carboxamide carbonyl carbon.

Despite the utility of this technique, specific ¹H NMR and ¹³C NMR spectral data for this compound are not reported in the available scientific literature. For comparison, the closely related compound, (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, has been characterized, showing expected signals for its distinct molecular structure. mdpi.comresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Technique | Predicted Chemical Shifts (ppm) and Multiplicities |

|---|---|

| ¹H NMR | Data not available in the scientific literature. |

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, characteristic absorption bands would be expected for the N-H bonds of the primary amide, the C-H bonds of the methyl and methylene groups, and the two distinct carbonyl (C=O) groups (the urea (B33335) carbonyl and the amide carbonyl).

A review of scientific databases indicates that a published IR spectrum with specific vibrational frequencies for this compound is not available. The IR spectrum for the related carboxylic acid derivative shows characteristic peaks at 3317 cm⁻¹ (O-H stretch), 1708 cm⁻¹, and 1626 cm⁻¹ (C=O stretches). mdpi.com

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| Amide N-H Stretch | Data not available |

| C-H Stretch (Aliphatic) | Data not available |

| Urea C=O Stretch | Data not available |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental formula. This technique provides a measured mass-to-charge ratio (m/z) with a high degree of accuracy.

While HRMS is a standard characterization method, a published high-resolution mass spectrum for this compound could not be located in the scientific literature. The molecular weight of this compound is 143.14 g/mol . bldpharm.com An HRMS analysis would be expected to yield a highly accurate mass measurement confirming the molecular formula C₅H₉N₃O₂.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₉N₃O₂ |

| Molecular Weight | 143.14 |

| Expected m/z [M+H]⁺ | Data not available |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique can provide precise bond lengths, bond angles, and conformational details, as well as insights into how molecules are arranged in a crystal lattice.

A search of crystallographic databases reveals no published single-crystal X-ray diffraction data for this compound. Therefore, information regarding its crystal system, space group, and unit cell dimensions is not available.

The way molecules pack in a crystal is governed by intermolecular forces, with hydrogen bonding often playing a dominant role. For this compound, the primary amide group (-CONH₂) and the urea moiety provide hydrogen bond donors (N-H) and acceptors (C=O), which would be expected to lead to the formation of extensive hydrogen-bonded networks. These interactions are critical in stabilizing the crystal structure. Without experimental crystal data, a detailed analysis of these interactions is not possible.

The five-membered imidazolidinone ring is not planar and is expected to adopt a puckered conformation, such as a "half-chair" or "envelope" conformation, to minimize steric strain. researchgate.net Single-crystal X-ray diffraction would reveal the specific conformation adopted by the ring in the solid state, as well as the orientation of the N-methyl and carboxamide substituents. In the absence of such data for this compound, its solid-state conformation remains unconfirmed.

Polarimetry for Chiral Purity and Optical Rotation Characterization

Polarimetry is a technique used to measure the rotation of plane-polarized light by a chiral molecule. This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it is optically inactive and would not rotate plane-polarized light. A polarimetry measurement would yield a specific rotation value of zero.

Computational Chemistry and Theoretical Investigations of N Methyl 2 Oxoimidazolidine 1 Carboxamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation, or its approximations, to determine the electronic structure and associated properties.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. By optimizing the geometry of n-Methyl-2-oxoimidazolidine-1-carboxamide, its most stable three-dimensional arrangement (conformation) can be identified. This process involves finding the coordinates of the atoms that correspond to the minimum energy on the potential energy surface. For instance, DFT calculations using the B3LYP method with a 6-31+G(d,p) basis set have been employed to optimize the structures of related urea (B33335) derivatives like Imidazolidin-2-one. materials.international Such an analysis for this compound would yield crucial information on bond lengths, bond angles, and dihedral angles, which are essential for understanding its structural framework.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. materials.international

Computational studies on related compounds, such as 2-oxo-2-phenylethyl 3-nitroso-2-phenylimidazo[1,2-a]pyridine-8-carboxylate, have determined HOMO-LUMO gaps to predict their chemical behavior. researchgate.net For this compound, a similar assessment would pinpoint its electron-donating and accepting capabilities, providing insight into its reactivity in chemical reactions. A theoretical study on urea derivatives calculated the HOMO and LUMO energies, which are fundamental to deriving other quantum chemical parameters. materials.international

Table 1: Illustrative Quantum Chemical Parameters for Urea Derivatives (Data from a study on related compounds) This table illustrates the type of data obtained from FMO analysis of urea derivatives, as reported in a theoretical study. The values are not for this compound but serve as an example.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Imidazolidin-2-one | -7.215 | -0.598 | 6.617 |

| 4-methylimidazolidine-2-one | -7.054 | -0.509 | 6.545 |

| 1,3-dimethylimidazolidin-2-one | -6.593 | -0.311 | 6.282 |

| 1,3-dimethylurea | -7.124 | 0.457 | 7.581 |

| Data sourced from a computational study on urea derivatives. materials.international |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of different electrostatic potential on the electron density surface. Red and yellow areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), which are prone to nucleophilic attack. materials.internationalnih.gov

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the carbonyl groups and a positive potential near the N-H group and the methyl protons. This would highlight the sites most likely to engage in hydrogen bonding and other intermolecular interactions. materials.international Studies on similar heterocyclic systems, such as chiral benzimidazoles, have used MEP maps to identify reactive centers within the molecules. nih.gov

Conformational Landscape and Energy Minima Studies

Molecules with rotatable bonds, like the carboxamide group in this compound, can exist in multiple conformations. Exploring the conformational landscape involves identifying all stable conformers (energy minima) and the transition states that connect them. This analysis is crucial as the biological activity and physical properties of a molecule can be highly dependent on its preferred conformation. Techniques such as systematic or stochastic conformational searches, followed by DFT optimizations, can be used to locate these energy minima. For example, extensive NMR studies combined with X-ray crystallography have been used to understand the conformational preferences of substituted diphenylureas. nih.gov

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations provide a powerful method for exploring the conformational space of a molecule over time, taking into account temperature and solvent effects. By simulating the motion of atoms and molecules, MD can reveal the dynamic behavior of this compound in a solution or biological environment. mdpi.com This technique allows for a more realistic sampling of the conformational landscape than static calculations, showing how the molecule might flex, rotate, and interact with its surroundings. nih.gov MD simulations have been successfully applied to study the stability of complexes between imidazoline (B1206853) derivatives and enzymes, demonstrating the stability of specific binding poses over time. mdpi.com

Analysis of Intra- and Intermolecular Noncovalent Interactions (e.g., QTAIM, NCIPLOT)

Noncovalent interactions, such as hydrogen bonds and van der Waals forces, are critical in determining the structure, stability, and function of molecules. The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density to identify and characterize these interactions. amercrystalassn.org QTAIM can define atomic basins and locate bond critical points (BCPs) between interacting atoms, with the properties of the electron density at these points revealing the nature and strength of the interaction. amercrystalassn.orgrsc.org

The Non-Covalent Interaction Plot (NCIPLOT) is a visualization tool that complements QTAIM. It highlights regions of space involved in noncovalent interactions, color-coding them to distinguish between strong attractive forces (like hydrogen bonds), weak van der Waals interactions, and repulsive steric clashes. For this compound, QTAIM and NCIPLOT analysis could precisely map the intramolecular hydrogen bonds that stabilize its conformation and predict how it would form intermolecular hydrogen bonds with other molecules, which is a key feature of urea derivatives. mdpi.com

In Silico Prediction of Molecular Interactions and Binding Affinities (e.g., Molecular Docking)

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific studies focused on the in silico prediction of molecular interactions and binding affinities for the compound this compound. While computational methods such as molecular docking are standard tools in drug discovery and chemical biology for predicting how a small molecule might interact with a protein target, dedicated research on this particular compound appears to be limited or not publicly available.

Molecular docking simulations are powerful computational techniques that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netbiointerfaceresearch.com These methods are instrumental in understanding the binding mode of a ligand and its binding affinity, which are crucial for designing new therapeutic agents. nih.govnih.gov The process involves predicting the ligand's conformation and its placement within a binding site, typically on a protein, and then estimating the strength of the interaction, often expressed as a docking score or binding energy. nih.gov

In the broader context of related chemical structures, computational studies are prevalent. For instance, molecular docking has been extensively used to investigate the binding of various carboxamide derivatives to a range of biological targets. biointerfaceresearch.comnih.govresearchgate.net Similarly, derivatives of imidazo[2,1-b] nih.govnih.govthiadiazole have been the subject of molecular docking studies to evaluate their potential as kinase inhibitors. biointerfaceresearch.comresearchgate.net These studies often involve creating a three-dimensional model of the target protein and then using software to fit the ligand into the active site, followed by an energy calculation to determine the most stable binding pose. researchgate.net The interactions identified in such studies typically include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which are critical for the stability of the ligand-receptor complex. nih.govnih.gov

However, despite the availability of these computational tools and their wide application in chemical research, specific molecular docking data, including detailed research findings and data tables of binding affinities for this compound, are not found in the reviewed literature. The scientific community has explored various related heterocyclic compounds, including oxazolidinones and other imidazole (B134444) derivatives, through computational approaches. researchgate.net These investigations have provided valuable insights into the structure-activity relationships of those compounds.

The absence of such specific data for this compound means that a detailed analysis of its molecular interactions and binding affinities, as would be presented in data tables from docking studies, cannot be provided at this time. Further computational and experimental research would be necessary to elucidate the specific binding characteristics of this compound.

Reactivity and Reaction Mechanisms of 2 Oxoimidazolidine 1 Carboxamide Derivatives

Fundamental Reactivity Patterns of the Imidazolidinone Core

The chemical behavior of the imidazolidinone core in derivatives such as n-Methyl-2-oxoimidazolidine-1-carboxamide is characterized by its susceptibility to oxidation, reduction, substitution, and hydrolysis. These reactions are influenced by the nature of the substituents on the nitrogen atoms and the carbon atoms of the ring.

The oxidation of the imidazolidinone ring can occur at several positions, primarily at the carbon atoms adjacent to the nitrogen atoms. The presence of the N-methyl and N-carboxamide groups influences the regioselectivity and ease of oxidation. While specific studies on this compound are not extensively documented, the oxidation of related N-substituted cyclic amines and amides provides insight into potential pathways. For instance, oxidation of similar N-acyl compounds often targets the α-carbon to the nitrogen, potentially leading to the formation of hydroxylated or further oxidized species. The reaction conditions, particularly the choice of oxidant, are critical in determining the outcome.

Potential Oxidation Products: Depending on the oxidant and reaction conditions, oxidation could potentially lead to the formation of hydroxylated imidazolidinones or ring-opened products.

Influencing Factors: The electron-withdrawing nature of the carboxamide group can influence the reactivity of the adjacent C-H bonds towards oxidation.

The reduction of the 2-oxo group within the imidazolidinone core is a key reaction. This transformation can be achieved using various reducing agents, such as metal hydrides. The reduction of the carbonyl group would lead to the corresponding 2-hydroxyimidazolidine derivative. Furthermore, the N-carboxamide group can also be susceptible to reduction, potentially leading to the cleavage of the N-C(O) bond or reduction to a methylamino group, depending on the reaction conditions. The use of zinc in acetic acid has been reported for the reduction of N-acyl-2,3-dihydro-4-pyridones to the corresponding N-acyl-4-piperidones, suggesting that similar conditions could be explored for the reduction of the imidazolidinone ring. organic-chemistry.org

| Reactant | Reducing Agent(s) | Potential Product(s) |

| This compound | Metal Hydrides | 1-Methyl-2-hydroxyimidazolidine-1-carboxamide |

| This compound | Stronger Reductants | Cleavage of N-carboxamide or reduction to methylamino group |

Table 1: Potential Reduction Reactions of this compound.

Substitution reactions on the imidazolidinone ring can occur at both nitrogen and carbon atoms, depending on the reaction conditions and the nature of the substituents. Nucleophilic acyl substitution at the N-carboxamide group is a prominent reaction pathway. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com This involves the attack of a nucleophile on the carbonyl carbon of the carboxamide, leading to the displacement of the imidazolidinone ring as a leaving group. This reactivity is central to the use of N-acyl imidazolidinones as acylating agents.

A patent for preparing optically active 2-oxoimidazolidine derivatives describes a process where a (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid ester is reacted with 2-bromopropionic acid chloride, indicating that the nitrogen at the 3-position can act as a nucleophile to attack an acyl chloride. google.com This suggests that the N-H of a related 2-oxoimidazolidine could undergo acylation. In the case of this compound, further substitution at the second nitrogen of the ring is possible.

| Reaction Type | Reagents | Product Type |

| Nucleophilic Acyl Substitution | Nucleophiles (e.g., amines, alcohols, thiols) | Acylated nucleophile and imidazolidinone |

| N-Acylation (at N3) | Acylating agents (e.g., acyl chlorides) | N1,N3-di-substituted-2-oxoimidazolidine |

Table 2: Potential Substitution Reactions of 2-Oxoimidazolidinone Derivatives.

The hydrolysis of the N-carboxamide linkage in this compound is a critical reaction, particularly in understanding its stability and potential degradation pathways. This reaction typically proceeds via nucleophilic acyl substitution, with water acting as the nucleophile. The reaction can be catalyzed by either acid or base.

Under acidic conditions, the carbonyl oxygen of the carboxamide is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating attack by water. Under basic conditions, hydroxide (B78521) ion acts as a more potent nucleophile, directly attacking the carbonyl carbon. The stability of the resulting imidazolidinone anion as a leaving group influences the reaction rate. The hydrolysis would yield 1-methyl-2-oxoimidazolidine and carbamic acid, which is unstable and decomposes to carbon dioxide and ammonia.

The hydrolysis of related N-acyl-2-oxazolidinones has been studied, and these studies provide a framework for understanding the hydrolysis of this compound. nih.govnih.gov

Advanced Reaction Chemistry

Beyond the fundamental reactivity patterns, 2-oxoimidazolidine-1-carboxamide (B8768731) derivatives can participate in more complex chemical transformations, notably in the field of carbon dioxide chemistry.

Nitrogen-containing compounds, particularly amines and their derivatives, are known to interact with and activate carbon dioxide, making them suitable candidates for CO2 capture and utilization technologies. The presence of multiple nitrogen atoms in this compound suggests its potential role as a CO2 carrier.

The mechanism of CO2 capture by related amine-containing molecules often involves the formation of a carbamate (B1207046) or a zwitterionic intermediate through the nucleophilic attack of a nitrogen atom on the carbon atom of CO2. In the case of this compound, the lone pair of electrons on the nitrogen atoms could potentially interact with CO2.

While specific research on this compound as a CO2 carrier is limited, studies on 1,3-di-substituted imidazolium (B1220033) acetate (B1210297) ionic liquids demonstrate that the imidazolium core can play a role in CO2 capture mechanisms. rsc.org The general principle involves the formation of a carbene or a sufficiently nucleophilic site that can attack CO2, followed by stabilization of the resulting carboxylated species. A proposed catalytic cycle would involve the binding of CO2 to the imidazolidinone derivative, followed by the transfer of the activated CO2 to a substrate in a carboxylation reaction, and subsequent regeneration of the imidazolidinone carrier.

| Step | Description |

| CO2 Activation | The nitrogen atom of the imidazolidinone ring or the carboxamide acts as a nucleophile, attacking the CO2 molecule. |

| Intermediate Formation | Formation of a carbamate-like or zwitterionic intermediate. |

| Carboxylation | The activated CO2 is transferred to a suitable substrate. |

| Regeneration | The imidazolidinone carrier is regenerated for the next cycle. |

Table 3: Proposed General Mechanism for CO2 Capture and Carboxylation by an Imidazolidinone-based Carrier.

Intramolecular Cyclization Pathways and Product Characterization

The imidazolidinone core is a versatile scaffold that can undergo various intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. The specific pathways and resulting products are highly dependent on the nature of the substituents on the imidazolidinone ring and the reaction conditions employed. Research into these cyclization reactions is driven by the desire to create complex molecular architectures, which are often found in biologically active compounds.

One notable pathway is the Norrish-Yang cyclization, a photochemical reaction that can activate and functionalize otherwise inert C-H bonds. acs.org Studies on imidazolidinone derivatives have shown that this type of reaction can proceed with diastereoselectivity. The stereochemical outcome can even be reversed by the addition of certain salts, such as tetrabutylammonium (B224687) salts. acs.org Mechanistic investigations using NMR spectroscopy suggest that cation-π interactions between the additive and the substrate dictate the reactive conformation, thereby controlling the stereochemistry of the cyclized product. acs.org

Another significant cyclization strategy involves the metal-catalyzed intramolecular diamination of alkenes. For instance, N-allylureas can be converted into imidazolidin-2-ones through palladium-catalyzed reactions. organic-chemistry.org This process involves the formation of two new carbon-nitrogen bonds and can create up to two new stereocenters. organic-chemistry.org Similarly, base-promoted hydroamination followed by palladium-catalyzed heteroannulation has been used to synthesize condensed indole-imidazolidin-2-one derivatives. mdpi.com These reactions highlight the utility of transition metals in facilitating complex bond formations under relatively mild conditions.

The characterization of the resulting polycyclic products relies on a combination of standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for elucidating the connectivity and stereochemistry of the newly formed rings. Infrared (IR) spectroscopy helps to confirm the presence of key functional groups, while mass spectrometry provides accurate molecular weight information for the cyclized products. In cases where crystalline materials are obtained, X-ray crystallography offers unambiguous determination of the molecular structure.

Table 1: Examples of Intramolecular Cyclization Reactions in Imidazolidinone Systems

| Reaction Type | Substrate Type | Key Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|---|

| Norrish-Yang Cyclization | Imidazolidinone derivatives | UV light, Tetrabutylammonium salts (optional) | Bicyclic imidazolidinones | acs.org |

| Intramolecular Diamination | N-allylureas | Pd2(dba)3/Xantphos, NaOtBu | Imidazolidin-2-ones | organic-chemistry.org |

| Intramolecular Hydroamination | Propargyl ureas | Phosphazene base (BEMP) | Imidazolidin-2-ones | organic-chemistry.org |

| Oxidative Diamination | N,N'-dialkylethylenediamines | Selenium, CO/O2 | Imidazolidin-2-ones | mdpi.com |

N-Acylation Reactions of Imidazolidinone Systems

N-acylation is a fundamental transformation for modifying the properties of imidazolidinone systems. The nitrogen atoms of the imidazolidinone ring can act as nucleophiles, reacting with various acylating agents to form N-acyl derivatives. This reaction is crucial for the synthesis of a wide array of functionalized molecules. The reactivity of the imidazolidinone nitrogen atoms can be influenced by steric hindrance and the electronic nature of substituents on the ring.

Studies on the closely related imidazolidine-2-thione scaffold provide significant insight into the acylation process. The reaction of imidazolidine-2-thione with acyl chlorides can lead to either mono- or di-acylated products. The outcome is heavily influenced by the nature of the acylating reagent and the reaction conditions. d-nb.infonih.gov For instance, using pyridine (B92270) as a solvent often facilitates the formation of di-acyl derivatives, while other conditions might favor the mono-acylated product. d-nb.infonih.gov Computational studies suggest that the electrophilicity of the acylating species plays a key role in determining the reaction's progression. nih.gov

A simplified and efficient procedure for the N-acylation of similar heterocyclic systems, such as oxazolidin-2-ones, has been developed, avoiding the need for strong bases like butyllithium. bohrium.com This method employs triethylamine (B128534) and a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP) at room temperature. bohrium.com This approach is effective for a wide range of acylating agents, including acid chlorides and anhydrides, and is applicable to various substituted rings. bohrium.com The successful application of these conditions to oxazolidinones suggests a high probability of similar reactivity for imidazolidinones, offering a practical route for their N-acylation. The synthesis of N,N'-diacylated imidazolidine-2-thione derivatives has been extensively documented as a route to potential therapeutic agents. nih.gov

Table 2: Conditions for N-Acylation of Imidazolidinone and Related Systems

| Substrate | Acylating Agent | Reagents/Solvent | Product | Reference |

|---|---|---|---|---|

| Imidazolidine-2-thione | (Hetero)aroyl chlorides | Pyridine | Asymmetric di-acylthioureas | d-nb.infonih.gov |

| Imidazolidine-2-thione | Acyl chlorides | DMF, Triethylamine (TEA) | Asymmetric di-acylthioureas | d-nb.infonih.gov |

| Oxazolidin-2-one | Acid chlorides, Anhydrides | Triethylamine, DMAP (catalytic) | N-acylated oxazolidinones | bohrium.com |

Applications in Advanced Organic Synthesis and Chemical Methodology

Utilization as Chiral Auxiliaries in Asymmetric Synthesis

Chiral 2-imidazolidinones are highly effective chiral auxiliaries, temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk They are recognized for their ability to induce high levels of asymmetry in various carbon-carbon bond-forming reactions. Compared to the more common oxazolidinone auxiliaries, imidazolidinones often exhibit greater stability towards nucleophilic ring-opening, a desirable characteristic in many synthetic applications. researchgate.netjournals.co.za

The efficacy of N-acyl-2-imidazolidinones is particularly evident in asymmetric alkylation reactions. The chiral auxiliary guides the approach of an electrophile to the enolate, leading to the preferential formation of one diastereomer. Research using a non-cross-linked polystyrene-supported 2-imidazolidinone auxiliary has demonstrated excellent diastereocontrol in alkylations with various alkyl halides, consistently achieving high diastereomeric excess. nih.gov This high degree of stereocontrol makes them powerful tools for creating optically pure compounds. nih.gov

The following table summarizes the results of asymmetric alkylation reactions using a polymer-supported 2-imidazolidinone chiral auxiliary, highlighting the high diastereoselectivity achieved with different electrophiles. nih.gov

Table 1: Asymmetric Alkylation using a Polymer-Supported 2-Imidazolidinone Auxiliary

| Electrophile | Diastereomeric Excess (de) | Yield (%) |

|---|---|---|

| CH₃I | >99% | 85 |

| C₂H₅I | >99% | 87 |

| PhCH₂Br | >99% | 99 |

| Allyl Bromide | >99% | 92 |

Beyond alkylations, N-acyl-2-imidazolidinones are proficient in directing stereoselective aldol (B89426) reactions. journals.co.zaacs.org The chiral environment created by the auxiliary dictates the facial selectivity of the enolate's attack on an aldehyde, resulting in products with high diastereomeric purity. journals.co.za Similarly, these auxiliaries have been successfully employed in asymmetric Michael additions, further broadening their applicability in stereocontrolled synthesis. researchgate.netresearchgate.netias.ac.in

Building Block for Complex Heterocyclic Systems and Novel Compounds

The imidazolidin-2-one ring is not merely a transient control element; it also serves as a versatile foundational unit for constructing more elaborate molecular architectures. mdpi.com Its inherent structure can be elaborated upon to generate a diverse array of complex heterocyclic systems.

One strategy involves the transformation of the imidazolidinone core into related structures that can undergo further cyclization. For example, derivatives like 2-iminoimidazolidines can react with reagents such as carbon disulfide to yield complex fused systems, including imidazo[2′,1′:4,5] nih.govbeilstein-journals.orgsigmaaldrich.comthiadiazino[2,3-b]quinazolin-5-thiones. researchgate.net

Modern catalytic methods have further expanded the utility of the imidazolidinone framework. Palladium-catalyzed intramolecular diamination of alkynes bearing a urea (B33335) tether provides a route to fused indole–imidazolidinone derivatives. mdpi.com In a different approach, a sequential allylic and aromatic C-H amination process, also catalyzed by palladium, enables the synthesis of spirocyclic indolines that incorporate the imidazolidinone scaffold. mdpi.com These methods demonstrate how the simple five-membered ring can be a key starting point for molecules with significant three-dimensional complexity.

Precursor in the Synthesis of Bioactive Chemical Scaffolds

The imidazolidin-2-one motif is a privileged scaffold in medicinal chemistry, appearing as a core structural element in numerous natural products and FDA-approved pharmaceuticals. mdpi.comnih.govnih.gov Its prevalence in drugs such as the antihypertensive agent imidapril, the antibiotic azlocillin, and the investigational drug emicerfont (B1671217) underscores its importance. nih.gov Consequently, synthetic routes that utilize imidazolidinone precursors are critical for accessing these and other novel bioactive molecules.

The synthesis of these complex therapeutic agents often leverages the imidazolidinone ring as a key building block. nih.gov Furthermore, derivatives of the imidazolidine (B613845) core have been reported to exhibit a range of biological activities, including antioxidant and cytotoxic effects against cancer cell lines, making them attractive starting points for drug discovery programs. mdpi.comnih.govrsc.org The development of new synthetic methods, such as the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with C-nucleophiles to form 4-substituted imidazolidin-2-ones, provides a direct pathway to novel derivatives that can be screened for anticancer activity. nih.gov

Development of Novel Reagents and Catalysts based on the Imidazolidine Framework

The imidazolidine framework has been pivotal in the development of powerful modern catalysts, most notably the class of organocatalysts developed by David MacMillan. sigmaaldrich.comjk-sci.com These chiral imidazolidinone catalysts, often derived from natural amino acids, have revolutionized asymmetric synthesis by providing a metal-free alternative for a wide range of transformations. jk-sci.com

MacMillan's catalysts function by reversibly forming a chiral iminium ion with α,β-unsaturated aldehydes. ias.ac.injk-sci.com This activation mode lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the aldehyde, making it more susceptible to nucleophilic attack and allowing for high levels of enantiofacial discrimination. jk-sci.com This strategy has been successfully applied to a variety of important reactions. ias.ac.insigmaaldrich.comtcichemicals.com

The following table showcases the versatility of Macmillan-type imidazolidinone organocatalysts in promoting various asymmetric reactions. sigmaaldrich.comjk-sci.comtcichemicals.com

Table 2: Asymmetric Reactions Enabled by MacMillan Imidazolidinone Organocatalysts

| Reaction Type | Substrates | Enantiomeric Excess (ee) |

|---|---|---|

| Diels-Alder | α,β-Unsaturated Aldehydes + Dienes | Up to 93% |

| Friedel-Crafts Alkylation | α,β-Unsaturated Aldehydes + Pyrroles/Indoles | Up to 96% |

| 1,3-Dipolar Cycloaddition | α,β-Unsaturated Aldehydes + Nitrones | High |

| Intramolecular Michael Addition | Enals | High |

In addition to their role as standalone organocatalysts, imidazolidine derivatives serve as precursors for N-heterocyclic carbenes (NHCs). nih.gov These NHCs are highly effective ligands for transition metals, forming robust catalysts used in reactions like copper-catalyzed asymmetric conjugate additions. nih.gov The development of both organocatalysts and NHC ligands from the imidazolidine framework highlights its central role in creating novel and effective catalytic systems.

Investigations into Biochemical Pathway Modulation and Target Interactions Academic Perspective

Enzyme Modulation Studies

The unique cyclic urea (B33335) and carboxamide structure of n-Methyl-2-oxoimidazolidine-1-carboxamide suggests potential interactions with various enzymes. Researchers have been exploring its role in modulating enzymatic activities, drawing parallels from structurally similar compounds.

Angiotensin-Converting Enzyme (ACE) Inhibition Mechanism Research

While direct studies on this compound as an angiotensin-converting enzyme (ACE) inhibitor are not extensively documented, significant research into its structural analogues provides a strong rationale for such investigations. A closely related compound, (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid, is a known precursor to and a metabolite of the potent ACE inhibitor imidapril. mdpi.com Imidapril is a prodrug that is hydrolyzed to its biologically active form, imidaprilat, which exerts its therapeutic effects in the treatment of hypertension and chronic heart failure. mdpi.com

The in vitro inhibitory activity of imidapril's active metabolite and its diastereoisomers against ACE has been quantified, demonstrating that the stereochemistry of the molecule is crucial for potent inhibition. The (S,S,S) isomer exhibits the most significant activity. nih.gov This highlights the stereospecific nature of the interaction with the ACE active site. Most ACE inhibitors function by chelating the zinc ion within the enzyme's active site, and the structural components of these inhibitors interact with various subsites (S1, S2, S1', S2') to determine binding affinity and selectivity. nih.gov

Furthermore, (S)-pyroglutamic acid, another structural analogue of the core imidazolidinone structure, has been shown to inhibit ACE. nih.govresearchgate.net One study reported that pyroglutamic acid exhibited a 98.2% inhibition of human ACE at a concentration of 20 µg/mL, comparable to the well-known ACE inhibitor captopril, which showed 99.6% inhibition at the same concentration. researchgate.net This suggests that the core cyclic lactam/urea structure may play a key role in binding to the enzyme.

Table 1: Comparative ACE Inhibition by Related Compounds

| Compound | Target | Reported Inhibitory Activity | Reference |

| Pyroglutamic Acid | Human Angiotensin-Converting Enzyme (ACE) | 98.2% inhibition at 20 µg/mL | researchgate.net |

| Captopril (Reference) | Human Angiotensin-Converting Enzyme (ACE) | 99.6% inhibition at 20 µg/mL | researchgate.net |

| Imidaprilat ((S,S,S) isomer) | Angiotensin-Converting Enzyme (ACE) | Potent in vitro inhibition (specific IC50 not provided in source) | nih.gov |

Tyrosyl-tRNA Synthetase Protein Binding Studies

Investigations into the interaction of this compound with tyrosyl-tRNA synthetase (TyrRS) are primarily driven by academic interest in developing novel inhibitors. TyrRS is a crucial enzyme in protein synthesis, responsible for attaching tyrosine to its corresponding tRNA molecule. nih.gov Its essential role in microbial life has made it an attractive target for the development of new antibiotics. researchgate.net

TyrRS recognizes its substrates, tyrosine and ATP, and facilitates a two-step reaction: the activation of tyrosine to form tyrosyl-adenylate, followed by the transfer of the tyrosyl group to the tRNA. researchgate.net The binding pocket accommodates the tyrosine molecule, and compounds with structural homology to tyrosine can act as competitive inhibitors. researchgate.net

While no direct binding studies of this compound with TyrRS have been published, the rationale for such research stems from the broad exploration of small molecules that can fit into the amino acid binding site. The study of how mutations in the binding site affect substrate affinity has provided a detailed map of the key residues involved in binding and catalysis. nih.gov The potential for the imidazolidinone core and its substituents to form hydrogen bonds and other non-covalent interactions within the enzyme's active site warrants further in silico and in vitro investigation.

Voltage-Gated Ion Channel Interaction Research (e.g., NaV1.8 Inhibitors)

Voltage-gated sodium channels (NaVs) are fundamental for the initiation and propagation of action potentials in excitable cells. nih.gov The NaV1.8 isoform is predominantly expressed in peripheral nociceptive neurons and has been genetically and pharmacologically validated as a key target for pain management. researchgate.netnih.gov Selective inhibitors of NaV1.8 are sought after as they could provide analgesia while minimizing adverse effects associated with non-selective sodium channel blockers. researchgate.netyoutube.com

Research in this area has identified numerous carboxamide-containing molecules as potent and selective NaV1.8 inhibitors. nih.govresearchgate.netresearchgate.net For instance, series of 2-oxooxazolidine-5-carboxamides and pyridyl carboxamides have been developed and characterized for their NaV1.8 inhibitory activity. nih.govresearchgate.net These findings suggest that the carboxamide moiety is a key pharmacophore for interacting with the channel. The mechanism of action for some of these inhibitors is state-independent, meaning they have similar potency against both closed and inactivated states of the channel. researchgate.net

Given that this compound contains a carboxamide group, it is a candidate for investigation as a NaV1.8 modulator. The cyclic imidazolidinone core would influence the compound's three-dimensional shape and physicochemical properties, which are critical for selective binding to the NaV1.8 channel over other NaV isoforms. Future research would likely involve electrophysiological assays to determine if the compound can inhibit sodium currents mediated by NaV1.8 and computational docking studies to model its binding pose within the channel's pore region.

Antimicrobial Mechanism of Action Studies (In Vitro and In Silico)

The search for novel antimicrobial agents is a global health priority. Heterocyclic compounds, including those with imidazolidinone and oxadiazole rings, are a rich source of potential new antibiotics. researchgate.netnih.gov Studies on the antimicrobial properties of compounds structurally related to this compound provide a basis for investigating its potential mechanisms of action.

Derivatives of 2-thioxoimidazolidinone, which differ from the target compound only by the substitution of the oxygen at position 2 with a sulfur atom, have been synthesized and shown to possess antifungal and antibacterial properties. researchgate.net Similarly, various carboxamide derivatives have demonstrated broad-spectrum antibacterial activity. nih.gov For example, certain 2-hydroxynaphthalene-1-carboxamides have shown activity against both sensitive and resistant bacterial strains, with minimum inhibitory concentrations (MICs) in the low micromolar range. nih.gov

Pyroglutamic acid (PCA), a structural analogue, has also exhibited broad-spectrum antibacterial activity, with a higher efficacy noted against Gram-positive bacteria. annalsofrscb.ro In some compositions, PCA is combined with metal salts, such as copper or zinc, to enhance its antimicrobial efficacy, suggesting a mechanism that may involve complexation and synergistic effects. google.com The proposed mechanisms for related antimicrobial compounds often involve the inhibition of essential bacterial enzymes, such as DNA gyrase or MurD ligase, or the disruption of cell wall synthesis. nih.gov For this compound, in vitro screening against a panel of pathogenic bacteria and fungi, followed by in silico modeling against known microbial targets, would be a logical first step in elucidating its potential antimicrobial mechanism.

Table 2: Antimicrobial Activity of Structurally Related Compounds

| Compound/Derivative Class | Target Organisms | Reported Activity (MIC) | Reference |

| 2-hydroxy-N-[2-methyl-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | E. coli | 23.2 µM | nih.gov |

| 2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | Various bacteria/mycobacteria | 0.3 to 92.6 µM | nih.gov |

| Pyroglutamic Acid | Gram-positive bacteria (e.g., S. aureus) and E. coli | Broad-spectrum activity demonstrated | annalsofrscb.rorsc.org |

| 2-Thioxoimidazolidinone derivatives | Fungi and bacteria | Activity comparable to reference drugs (ketoconazole) | researchgate.net |

Structural Analogue Relationships and Their Biochemical Implications (e.g., Pyroglutamic Acid)

The principle of structural analogy is a cornerstone of medicinal chemistry. (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, a derivative of the core structure of interest, is described as a structural analogue of the naturally occurring (S)-pyroglutamic acid. mdpi.com Pyroglutamic acid, also known as 5-oxoproline, is a cyclic lactam derived from glutamic acid or glutamine. wikipedia.org This structural relationship allows for informed hypotheses about the biochemical activities of this compound.

Both the imidazolidinone and pyroglutamate (B8496135) cores are five-membered rings containing a carbonyl group and a nitrogen atom involved in an amide/urea bond. This core structure is found in molecules with significant biological activities.

ACE Inhibition: As previously discussed, both pyroglutamic acid and derivatives of 1-methyl-2-oxoimidazolidine are linked to ACE inhibition. nih.govnih.govresearchgate.net This suggests that the cyclic amide/urea scaffold can be effectively utilized to design inhibitors that fit into the active site of this zinc metalloproteinase.

Antimicrobial Activity: Both pyroglutamate scaffolds and imidazolidinone derivatives have been explored as templates for novel antibacterial agents. researchgate.netrsc.org Pyroglutamic acid itself shows antibacterial effects, and more complex pyroglutamates have been synthesized that exhibit in vivo activity against S. aureus and E. coli. annalsofrscb.rorsc.org Similarly, 2-thioxoimidazolidinones and other related heterocyclic carboxamides are actively being investigated for their antimicrobial properties. researchgate.netnih.gov

Other Enzyme Inhibition: Beyond ACE, the 2-oxo-imidazolidine core has been used to develop potent inhibitors for other enzymes, such as matrix metalloproteinase-13 (MMP-13), which is implicated in osteoarthritis. nih.gov This demonstrates the versatility of the scaffold in targeting different classes of enzymes.

The key biochemical implication is that the this compound scaffold represents a privileged structure that can be modified to target a range of biochemical pathways. The N-methylation and the 1-carboxamide (B11826670) substitution are critical modifications that will influence the compound's polarity, solubility, and ability to form specific hydrogen bonds with protein targets, distinguishing its activity profile from that of pyroglutamic acid and other analogues.

Structure Activity Relationship Sar Studies for Functional Activity

Influence of N-Substituent Variation on Molecular Interactions and Reactivity

The nitrogen atoms within the 2-oxoimidazolidine-1-carboxamide (B8768731) scaffold are critical sites for substitution, significantly influencing the molecule's interactions and reactivity. The N-methyl group of the parent compound, n-Methyl-2-oxoimidazolidine-1-carboxamide, is a key determinant of its properties.

Alterations at the N1 and N3 positions of the imidazolidinone ring, as well as on the carboxamide nitrogen, have profound effects on the compound's biological activity. For instance, in the context of kinase inhibitors, the substitution on the exocyclic carboxamide nitrogen is crucial. Studies have shown that introducing various aryl and heteroaryl groups can modulate the inhibitory activity against specific kinases. The nature of these substituents—their size, electronics, and hydrogen bonding capability—dictates the affinity and selectivity for the target protein.

In a study related to kinase inhibition, it was observed that an N-methylated analogue of a compound featuring a 2-oxoimidazolidine-1-carboxamide-like moiety showed no activity against VEGFR-2 and c-Met tyrosine kinases. nih.gov This suggests that the presence of a hydrogen bond donor at this position is critical for interaction with the adenine (B156593) region of the kinases and thus for inhibitory activity. nih.gov Conversely, the introduction of N-methylated heterocycles in other contexts has been found to enhance reactivity and inhibitory potency. uni-saarland.de

The reactivity of the scaffold can also be tuned by N-substitution. The preparation of 3-methyl-N-(6-methyl-5-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)oxy)pyridin-2-yl)-2-oxoimidazolidine-1-carboxamide involves the reaction of 1-methylimidazolidin-2-one (B125372) with phosgene (B1210022) to form a reactive intermediate, which then reacts with an amine. googleapis.com This highlights how the N1-methyl group influences the synthetic accessibility of more complex derivatives.

| N-Substituent Variation | Observed Effect | Potential Application |

| Methyl group at N1 | Influences synthetic routes for derivative synthesis. googleapis.com | Synthesis of complex bioactive molecules. |

| Lack of N-methylation at carboxamide | Critical for hydrogen bonding and inhibitory activity against certain kinases. nih.gov | Kinase inhibitors. |

| N-methylated heterocycles | Can improve reactivity and inhibitory potency in specific contexts. uni-saarland.de | Development of potent inhibitors. |

| Cyclohexyl group at carboxamide | A known variation in this class of compounds. smolecule.com | Exploration of lipophilic interactions. |

Effects of Ring Substituents on Specific Activity Profiles (e.g., for Insecticidal Properties)

Modifications to the imidazolidinone ring itself are a cornerstone of SAR studies, particularly in the development of insecticides. While this compound is a relatively simple structure, its core is present in more complex and potent insecticidal agents. The substitution pattern on the ring can dramatically alter the compound's spectrum of activity, potency, and selectivity.

For example, the parent compound for the insecticide Imidacloprid is a 2-oxoimidazolidine derivative. The specific substitutions on the ring are pivotal for its high affinity for the nicotinic acetylcholine (B1216132) receptors (nAChRs) in insects, while having lower affinity for mammalian receptors.

While direct SAR data for ring-substituted this compound is limited in the provided search results, the broader class of 2-oxoimidazolidine-1-carboxamides has been explored for herbicidal properties. For instance, N-[2,6-dichloro-3-(2,3,4,5,6-pentaoxocyclohexylcarbonyl)phenyl]-3-methyl-2-oxoimidazolidine-1-carboxamide has been investigated as a herbicide. google.com This demonstrates that substitutions on an N-phenyl ring attached to the carboxamide, in conjunction with the N-methylated imidazolidinone core, are key for this type of activity.

Conformational Dynamics and their Influence on Molecular Recognition

The three-dimensional shape and flexibility of a molecule, known as its conformational dynamics, are critical for its interaction with biological targets. The 2-oxoimidazolidine ring is not planar and can adopt several low-energy conformations. The specific conformation that is recognized by a biological receptor is known as the bioactive conformation.

The substituents on the ring and the exocyclic carboxamide group play a significant role in determining the preferred conformation of the molecule. The rotation around the single bonds, particularly the bond connecting the carboxamide to the imidazolidinone ring, is a key conformational variable. The presence of the N-methyl group can influence the rotational barrier and the conformational landscape.

The bioactive conformation is crucial for a molecule's ability to bind effectively to a receptor. For insecticidal derivatives, the specific spatial arrangement of the pharmacophoric elements—such as the hydrogen bond acceptors and the hydrophobic regions—must match the complementary features of the nAChR binding site. Computational studies are often employed to predict the low-energy conformations and to understand how different substituents affect the conformational preferences, thereby influencing molecular recognition and biological activity.

Computational Approaches to SAR Prediction and Ligand Design

Computational chemistry has become an indispensable tool in modern drug and pesticide discovery, and the study of this compound and its derivatives is no exception. Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and pharmacophore modeling are frequently used to predict the biological activity of novel compounds and to guide the design of more potent and selective ligands.

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For the 2-oxoimidazolidine-1-carboxamide scaffold, QSAR studies can identify the key physicochemical properties (e.g., hydrophobicity, electronic properties, and steric parameters) that are correlated with a desired activity, such as insecticidal potency or kinase inhibition.

Molecular docking simulations are used to predict the binding mode of a ligand within the active site of a target protein. For example, docking studies of 2-oxoimidazolidine-1-carboxamide derivatives into the binding site of VEGFR-2 or c-Met can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. nih.govresearchgate.net These insights are invaluable for designing new derivatives with improved binding characteristics. For example, docking studies of thieno[2,3-d]pyrimidine (B153573) derivatives, which can be considered analogues, have been used to interpret their SAR as dual inhibitors of c-Met and VEGFR-2. researchgate.net

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) that is required for biological activity. Once a pharmacophore model is developed for a particular target, it can be used to screen virtual libraries of compounds to identify new potential ligands based on the 2-oxoimidazolidine-1-carboxamide scaffold.

| Computational Approach | Application to 2-Oxoimidazolidine-1-carboxamide Scaffold | Example Finding |

| QSAR | Predicting herbicidal or insecticidal activity based on physicochemical properties. | Identification of key electronic and steric features for activity. |

| Molecular Docking | Predicting the binding mode and affinity of derivatives to target proteins like kinases. researchgate.net | Revealed the importance of a hydrogen bond donor for activity against VEGFR-2 and c-Met. nih.gov |

| Pharmacophore Modeling | Identifying the essential 3D features for bioactivity to guide new ligand design. nih.gov | A pharmacophore for dual VEGFR-2/c-Met inhibition was built up, incorporating features that can be mimicked by dicarboxamide structures. nih.gov |

Future Research Trajectories for N Methyl 2 Oxoimidazolidine 1 Carboxamide

Exploration of Sustainable and Green Synthetic Methodologies

The chemical industry's shift towards environmental sustainability necessitates the development of green synthetic routes for key chemical scaffolds like imidazolidinones. ureaknowhow.com Future research should prioritize methodologies that minimize waste, reduce energy consumption, and utilize renewable feedstocks.

A primary area of investigation involves the use of carbon dioxide (CO2) as a C1 building block. The synthesis of cyclic ureas from CO2 and diamines is a promising green alternative to traditional methods that often employ hazardous reagents like phosgene (B1210022). rsc.orgnih.gov Research has demonstrated the efficacy of pure cerium oxide (CeO2) as a reusable heterogeneous catalyst for this transformation, achieving high yields (78–98%) under relatively low CO2 pressure (0.3 MPa). rsc.orgepa.gov Adapting this CeO2-catalyzed system, potentially using a suitable N-methylated diamine precursor, could provide a direct and sustainable route to n-Methyl-2-oxoimidazolidine-1-carboxamide.

Further research could explore other catalytic systems and green solvents. For instance, ionic liquids have been examined as suitable media for urea (B33335) derivative synthesis from amines and CO2. nih.gov Additionally, developing solvent-free or energy-efficient pathways, fulfilling key principles of green chemistry, would be a significant advancement. researchgate.net A summary of potential green synthetic approaches is presented in Table 1.

Table 1: Potential Green Synthetic Methodologies for Cyclic Ureas

| Catalytic System | Reactants | Solvent | Key Advantages | Source(s) |

|---|---|---|---|---|

| Cerium Oxide (CeO2) | Diamines, CO2 | 2-Propanol | Heterogeneous, reusable catalyst; high yields; low pressure. | rsc.org, epa.gov |

| Metal-Free | Amines, CO2 | Not specified | Avoids metal catalysts; uses isocyanate intermediates. | mdpi.com |

| Uncatalyzed | Amines, Carbonate Esters | Solvent-free | Energy-efficient; ease of synthesis and separation. | researchgate.net |

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

The structure of this compound contains several features, such as the amide bond and the five-membered ring, that can exhibit complex dynamic behaviors. Advanced spectroscopic techniques are crucial for a complete understanding of these processes.

Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, offers powerful tools for studying molecular dynamics. While standard 1H and 13C NMR can confirm the basic structure, more advanced experiments are needed to probe conformational dynamics. nih.govmdpi.com For N-acylimidazolidines, hindered rotation around the N-CO amide bond can lead to the existence of E/Z diastereomers, which may be observable by NMR. researchgate.net Variable-temperature (VT) NMR studies would be essential to determine the energy barriers for this rotation and for the ring-puckering conformations of the imidazolidinone core.

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations, helping to elucidate the preferred spatial arrangement of the substituents. researchgate.net Furthermore, solid-state NMR spectroscopy could offer insights into the structure and dynamics in the crystalline phase, providing complementary information to solution-state studies and revealing how intermolecular interactions in the solid state influence conformation. nih.gov

Table 2: Illustrative NMR Data for Related Imidazolidinone Structures

| Nucleus | Chemical Shift Range (ppm) | Structural Assignment | Source(s) |

|---|---|---|---|

| 13C | 163.3 - 163.6 | Carbonyl Carbon (C=O) | nih.gov |

| 13C | 60.5 | Chiral Carbons in Ring | nih.gov |

| 13C | 46.1 - 46.9 | Benzylic Methylene (B1212753) Carbon | nih.gov |

| 1H | 3.42 - 4.18 | Ring Protons (H-4, H-5) | researchgate.net |

Note: The chemical shifts are for related substituted imidazolidin-2-ones and serve as a reference for future studies on this compound.

Integrated Computational and Experimental Approaches for Mechanism Elucidation

Combining experimental data with high-level computational studies provides a powerful synergy for elucidating reaction mechanisms and understanding molecular behavior. rsc.org For this compound, this integrated approach can predict and rationalize its properties and reactivity.

Density Functional Theory (DFT) calculations can be employed to investigate conformational preferences, rotational energy barriers, and the electronic structure of the molecule. researchgate.netresearchgate.net Such studies have been used to understand the dynamic behavior of urea derivatives, highlighting conformational dynamics that go beyond static solid-state structures. nih.gov For synthetic transformations, DFT can map out entire reaction pathways, identifying transition states, intermediates, and activation energies, which is crucial for optimizing reaction conditions and understanding selectivity. acs.orgrsc.org

Molecular dynamics (MD) simulations can complement these studies by modeling the behavior of the molecule over time, providing insights into its interactions with solvents and other molecules. researchgate.net This is particularly valuable for predicting how the molecule might interact with a biological target. The correlation of computational findings with experimental results from techniques like NMR and X-ray crystallography is essential for validating the computational models and building a comprehensive understanding of the molecule's chemical nature. researchgate.netresearchgate.net

Discovery of Novel Reactivity and Transformational Chemistry

The imidazolidinone scaffold is a cornerstone of modern organocatalysis, and exploring the catalytic potential of this compound or its derivatives is a promising research avenue. rsc.org Imidazolidinone-based catalysts, famously developed by MacMillan, can operate through various activation modes, including iminium, enamine, and SOMO (Singly Occupied Molecular Orbital) catalysis, enabling a wide range of stereoselective transformations. rsc.org Future work could investigate whether the specific substitution pattern of the target molecule allows it to participate in or be converted into a novel organocatalyst.

Beyond organocatalysis, the imidazolidinone ring can be a versatile synthetic intermediate. nih.gov Research into novel transformations could include transition metal-catalyzed reactions, such as aza-Heck cyclizations, to build more complex molecular architectures. nih.gov Another area of exploration is the functionalization of the imidazolidinone core. For example, studies on related heterocycles have demonstrated challenging α-alkylation reactions, which would significantly expand the chemical space accessible from this scaffold. uni-muenchen.de Investigating the reactivity of the carboxamide moiety could also lead to new derivatization strategies, creating libraries of compounds for various applications.

Expansion of Applications in Chemical Biology Tools and Probes

The structural features of this compound make it an attractive scaffold for the development of chemical biology tools and probes. eubopen.org These tools are essential for studying biological processes within living systems.

One promising direction is the design of fluorescent probes. By conjugating the imidazolidinone core with a fluorophore, it may be possible to create sensors for specific analytes or environmental parameters. For instance, probes based on related heterocyclic structures like oxazolidines have been developed to detect changes in intracellular pH. mdpi.comrsc.org The imidazolium (B1220033) moiety, closely related to the imidazolidinone core, is known to form strong hydrogen bonds with anions, a property that has been exploited to design molecular probes for biologically important anions like phosphates and carboxylates. nih.gov Modifying the this compound structure could yield probes with high selectivity for specific biological molecules.

Furthermore, the imidazolidinone scaffold is present in numerous bioactive compounds and has been used to develop molecules that target specific biological pathways, such as inducing ROS-dependent apoptosis in cancer cells. nih.gov Future research could focus on modifying the this compound structure to create cell-active, selective chemical probes to investigate protein function or as starting points for medicinal chemistry campaigns. eubopen.org

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Phosgene |

| Cerium Oxide |

| (S)-pyroglutamic acid |

| Imidapril |

| N-phenylcarbamoyl chloride |

| 4-methyl-2-iminoimidazolidine |

| Iodomethane |

| Triethylamine (B128534) |

| Ammonia |

| Ethanol |

| Dichloromethane |

| Tetrahydrofuran |

| 2-Propanol |

| Carbon dioxide |

| N-[1,3-diethyl-2-oxoimidazolidine-4-ylidene]-4-methylbenzenesulfonamide |

| 2,4,6-collidine |

| p-toluenesulfonyl isocyanate |

| N-allylaniline |

| 2-mercaptoacetic acid |

| 6-amino-1,3-dimethyluracil |

| Glacial acetic acid |

| Chloroform |

| Sodium bicarbonate |

| N,N-diisopropylethylamine |

| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) |

| 2-(2-(trifluoromethoxy)benzamido)thiazole-4-carboxylic acid |

| 1-methyl-1H-benzo[d]imidazol-2-amine |

| Nitromethane |

| Coumarin |

| 2,3,3-trimethyl-3H-indole |

| 2-bromoethanol |

| Acetonitrile |

| Hexane |

| N-chlorosulfonyl-carbamate |

| tert-butylamine |

| 1-(2,2-Dimethoxyethyl)-3-phenylurea |

| 1-(4-Chlorophenyl)-3-(2,2-dimethoxyethyl)urea |

| 1-(2,2-Dimethoxyethyl)-3-(p-tolyl)urea |

| 1-(2,2-Dimethoxyethyl)-3-(4-methoxyphenyl)urea |

| 1-(2,2-Dimethoxyethyl)-3-(m-tolyl)urea |

| 1-(3-Chlorophenyl)-3-(2,2-dimethoxyethyl)urea |